

# Application Notes and Protocols for In Vivo Studies of NRX-0492

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

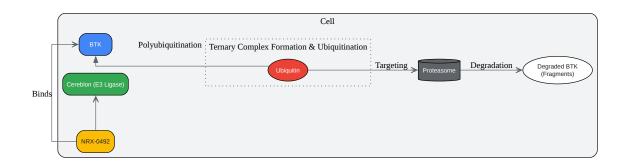
NRX-0492 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bruton's tyrosine kinase (BTK).[1][2] BTK is a clinically validated target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][2] NRX-0492 has demonstrated efficacy in degrading both wild-type and C481S mutant BTK, a common mechanism of resistance to covalent BTK inhibitors.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of NRX-0492 using a patient-derived xenograft (PDX) model of CLL.

# **Mechanism of Action**

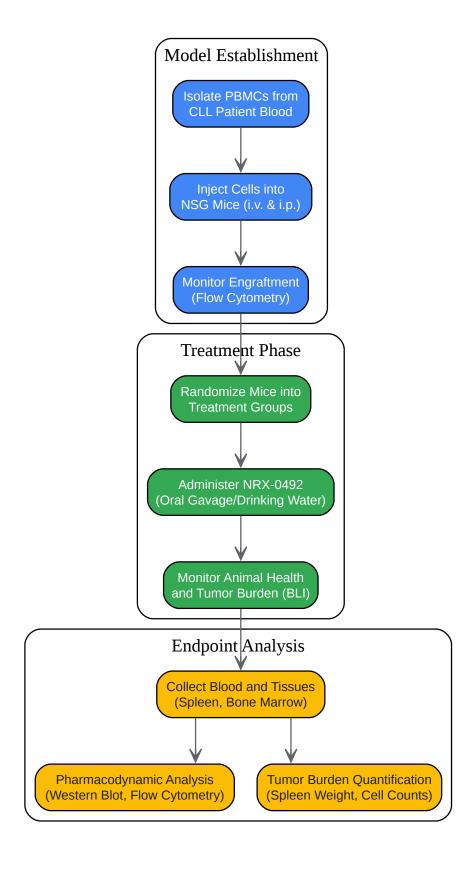
NRX-0492 is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation and survival.

Signaling Pathway of NRX-0492 Action









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## References

- 1. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
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